Product packaging for 4-Cyclohexylpyrrolidine-3-carboxylic acid(Cat. No.:CAS No. 1341288-20-7)

4-Cyclohexylpyrrolidine-3-carboxylic acid

Cat. No.: B2502419
CAS No.: 1341288-20-7
M. Wt: 197.278
InChI Key: OKFXFIAXJCYRML-UHFFFAOYSA-N
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Description

4-Cyclohexylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a carboxylic acid functional group and a bulky cyclohexyl substituent on the pyrrolidine ring, a structure that is recognized as a privileged scaffold in drug discovery . The cyclohexyl group enhances the molecule's lipophilicity, which can improve membrane permeability in biological systems . In pharmaceutical research, such pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, a key enzyme in the fatty acid biosynthesis of Mycobacterium tuberculosis, making them a promising starting point for developing new antituberculosis agents . Furthermore, the pyrrolidine-3-carboxylic acid motif is a key structure in the development of organocatalysts, such as (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, which are used to achieve highly enantioselective synthetic transformations, including anti-selective Mannich reactions . The carboxylic acid group also allows this compound to be a versatile building block for further chemical modifications, including the synthesis of amides and esters, which are core reactions in the development of new active molecules and materials . This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO2 B2502419 4-Cyclohexylpyrrolidine-3-carboxylic acid CAS No. 1341288-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFXFIAXJCYRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CNCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1884729-97-8
Record name rac-(3R,4R)-4-cyclohexylpyrrolidine-3-carboxylic acid
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Synthetic Methodologies for 4 Cyclohexylpyrrolidine 3 Carboxylic Acid and Its Analogues

Asymmetric Synthesis Approaches

The creation of specific stereoisomers is critical for pharmacological activity. Asymmetric synthesis provides pathways to enantiomerically pure or enriched pyrrolidine (B122466) compounds.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. The enantioselective Michael addition is a key strategy for constructing chiral pyrrolidine-3-carboxylic acid derivatives. beilstein-journals.orgnih.gov This approach often involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule.

A notable method involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. rsc.orgrsc.org This reaction, facilitated by an organocatalyst, leads to the formation of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.orgresearchgate.net For instance, the synthesis of 5-methylpyrrolidine-3-carboxylic acid has been achieved with 97% enantiomeric excess (ee) in a two-step process using this methodology. rsc.orgrsc.orgresearchgate.net The reaction proceeds through a cascade sequence, where the Michael addition is followed by cyclization and reduction of the nitro group to an amine, which then forms the pyrrolidine ring.

The choice of catalyst is crucial for achieving high stereoselectivity. Diarylprolinol silyl (B83357) ethers are particularly effective organocatalysts for a range of chemical transformations, including Michael additions. beilstein-journals.org The catalyst's structure, particularly the bulky substituents, creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Below is a table summarizing the results from organocatalytic Michael addition reactions for the synthesis of pyrrolidine derivatives.

Catalyst TypeReactantsSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Diarylprolinol Silyl Ether3-Phenylpropionaldehyde, trans-β-nitrostyreneMethylcyclohexane095-9985
Chiral Primary Amine-ThioureaEnones, NitroalkanesToluene25Highup to 98
N,N'-dioxide-Sc(OTf)₃4-Oxo-4-arylbutenoates, NitromethaneDichloromethane-20up to 97>99

Data compiled from various studies on organocatalytic Michael additions for synthesizing chiral pyrrolidines and related structures. nih.govresearchgate.net

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes can catalyze complex reactions with exceptional stereocontrol under mild conditions. For the synthesis of enantiopure pyrrolidine derivatives, engineered enzymes have been developed to perform reactions not found in nature.

One innovative biocatalytic strategy involves the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. caltech.edu Researchers have utilized directed evolution to engineer a cytochrome P450 enzyme, termed P411, to catalyze the insertion of an alkyl nitrene into C-H bonds. This enzymatic process builds the pyrrolidine ring with good enantioselectivity and high catalytic efficiency. caltech.edu This method represents a powerful tool for creating complex chiral N-heterocycles from simple linear precursors. caltech.edu

Another biocatalytic approach employs a one-pot cascade using transaminase and reductive aminase biocatalysts for the synthesis of 2,5-disubstituted pyrrolidine alkaloids. mdpi.com This enzymatic cascade allows for the efficient and stereoselective construction of the pyrrolidine core, demonstrating the potential of multi-enzyme systems in organic synthesis. mdpi.com

The construction of the pyrrolidine ring via stereoselective cyclization is a fundamental approach in the synthesis of its derivatives. These methods can be broadly categorized based on the type of bond formation and the nature of the acyclic precursor. mdpi.com

One such method is the tandem hydrozirconation-stereoselective Lewis acid-mediated cyclization of N-allyl oxazolidines. nih.gov This sequence allows for the diastereoselective synthesis of substituted pyrrolidines from readily available chiral starting materials. Another powerful strategy is the aza-Cope rearrangement-Mannich cyclization, which has been used to create fused bicyclic systems containing a pyrrolidine ring with high diastereoselectivity. rsc.org

The [3+2] cycloaddition reaction between azomethine ylides and alkenes is a highly efficient method for constructing densely substituted pyrrolidines. acs.org By using chiral N-tert-butanesulfinylazadienes as the dipolarophile, it is possible to generate proline derivatives with up to four stereogenic centers with excellent regio- and diastereoselectivity. The sulfinyl group acts as a potent chiral auxiliary, directing the stereochemical outcome of the cycloaddition. acs.org

Various other cyclization strategies include:

Radical Cyclization: Amidyl radicals can be generated and used to activate remote C-H bonds, leading to the formation of the pyrrolidine ring. researchgate.net

Transition-Metal-Free δ-Amination: Using molecular iodine as an oxidant, a direct amination of sp³ C-H bonds can provide facile access to pyrrolidines from suitable substrates. organic-chemistry.org

Intramolecular Hydroamination: Allenes can undergo asymmetric intramolecular hydroamination catalyzed by gold complexes to form vinyl pyrrolidines with high enantiomeric excess. organic-chemistry.org

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.netrsc.org MCRs are characterized by their operational simplicity, high atom economy, and ability to rapidly generate libraries of complex molecules. nih.gov

For the synthesis of pyrrolidine derivatives, isocyanide-based MCRs like the Ugi and Passerini reactions are particularly relevant.

The Ugi Four-Component Reaction (U-4CR): This reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like adduct. researchgate.netnih.gov By choosing a bifunctional starting material, such as an amino acid or a keto-acid, the Ugi product can be designed to undergo a subsequent intramolecular cyclization to form a heterocyclic ring, including pyrrolidines. For the synthesis of a 4-cyclohexylpyrrolidine-3-carboxylic acid analogue, one could envision a strategy starting with cyclohexanecarboxaldehyde, an appropriate aminodiester, an isocyanide, and a carboxylic acid, followed by a post-MCR cyclization step.

The Passerini Three-Component Reaction: This reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxyamide. nih.gov Similar to the Ugi reaction, the products can serve as precursors for more complex heterocyclic structures.

The key advantage of MCRs is their convergence and ability to build molecular complexity in a single step, making them highly suitable for diversity-oriented synthesis in drug discovery. nih.gov

Derivatization from Advanced Precursors

The synthesis of complex pyrrolidine analogues can also be achieved by modifying advanced, pre-existing pyrrolidine scaffolds. This approach is common in the synthesis of pharmaceutical agents where a core pyrrolidine structure is derivatized to optimize its biological activity. nih.gov

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of derivatives, most notably carboxamides. The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry.

The synthesis of pyrrolidine carboxamides typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Standard peptide coupling reagents are often employed for this transformation.

Coupling ReagentDescription
Carbodiimides (e.g., DCC, EDC)React with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
Phosphonium Salts (e.g., BOP, PyBOP)Form an activated phosphonium ester, which readily reacts with amines.
Uronium/Guanidinium Salts (e.g., HBTU, HATU)Generate an activated ester in situ, facilitating efficient amide bond formation with minimal side reactions.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. nih.gov The resulting acyl chloride reacts rapidly with an amine to form the desired carboxamide. This method is robust but can be less compatible with sensitive functional groups. The synthesis of prolinamides, which are carboxamides of proline (pyrrolidine-2-carboxylic acid), is well-established and often used in the development of organocatalysts and pharmaceuticals. mdpi.com

Preparation of Pyrrolidine Esters

The synthesis of pyrrolidine esters is a crucial step in the preparation of this compound and its analogues. These esters serve as versatile intermediates that can be readily hydrolyzed to the corresponding carboxylic acids. Various synthetic strategies have been developed to construct the substituted pyrrolidine ring and introduce the ester functionality.

One common approach involves the [3+2] cycloaddition reaction between an azomethine ylide and an appropriate dipolarophile. For instance, the reaction of an azomethine ylide generated from the condensation of an amino acid with an aldehyde can react with a cyclohexyl-substituted acrylate derivative to yield the desired pyrrolidine ester. The stereochemistry of the final product can often be controlled by the choice of chiral auxiliaries or catalysts.

Another widely employed method is the Michael addition of a nucleophile to an α,β-unsaturated ester. In the context of this compound synthesis, this could involve the conjugate addition of a nitrogen-containing nucleophile to an ethyl cyclohexylidenecyanoacetate or a similar Michael acceptor. Subsequent cyclization and reduction steps would then lead to the formation of the pyrrolidine ring with the desired substitution pattern.

Recent advances in organocatalysis have provided enantioselective methods for the synthesis of substituted pyrrolidine-3-carboxylic acid derivatives. These methods often utilize chiral amines or their salts to catalyze the asymmetric Michael addition of nitroalkanes to enoates, leading to products with high enantiomeric excess. researchgate.net While not directly demonstrated for the 4-cyclohexyl derivative, these approaches offer a promising avenue for the stereocontrolled synthesis of this target molecule.

The following table summarizes some of the key starting materials and reaction types used in the preparation of substituted pyrrolidine esters:

Starting Material 1Starting Material 2Reaction TypeIntermediate/Product
Amino acid (e.g., glycine)Aldehyde and Cyclohexyl-substituted acrylate[3+2] Cycloaddition4-Cyclohexylpyrrolidine-3-carboxylate ester
Nitrogen nucleophileEthyl cyclohexylidenecyanoacetateMichael Addition/Cyclization4-Cyclohexylpyrrolidine-3-carboxylate ester
Nitroalkane4-Cyclohexyl-4-oxo-2-enoateAsymmetric Michael AdditionPrecursor to 4-Cyclohexylpyrrolidine-3-carboxylate ester

Nucleophilic Transformations of Carbonitrile Precursors

The use of carbonitrile precursors provides an alternative and efficient route to this compound. The cyano group can be readily converted to a carboxylic acid through hydrolysis, making it a valuable synthetic handle.

A key strategy involves the nucleophilic addition to a carbon-carbon double or triple bond. For example, the reaction of a nucleophile with a cyclohexylidenemalononitrile can serve as a starting point. Subsequent reactions to form the pyrrolidine ring, followed by hydrolysis of the nitrile groups, would yield the desired di-acid, which could then be selectively mono-esterified if needed.

The intramolecular cyclization of a δ-amino nitrile is another powerful method for constructing the pyrrolidine ring. This can be achieved through various means, including base-catalyzed cyclization or reductive amination protocols. For the synthesis of this compound, a precursor containing a cyclohexyl group at the appropriate position would be required.

A practical and efficient synthesis of a related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, has been established utilizing a nitrile anion cyclization. researchgate.net This method involves the stereospecific and regioselective chlorination of an in situ generated aziridinium ion, followed by cyclization with a nitrile anion. researchgate.net This strategy could potentially be adapted for the synthesis of the 4-cyclohexyl analogue.

Below is a table outlining the transformation of carbonitrile precursors:

PrecursorReagents and ConditionsProduct
4-Cyclohexylpyrrolidine-3-carbonitrileH3O+, heat or NaOH, H2O then H3O+This compound
δ-Amino nitrile with cyclohexyl substituentBase or reducing agent4-Cyclohexylpyrrolidine-3-carbonitrile
CyclohexylidenemalononitrileNucleophile, then cyclization and hydrolysis4-Cyclohexylpyrrolidine-3,3-dicarboxylic acid

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of paramount importance to minimize environmental impact. In the context of synthesizing this compound, several green chemistry strategies can be implemented.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which aims to incorporate the maximum number of atoms from the reactants into the final product. tandfonline.com Reactions such as [3+2] cycloadditions and multicomponent reactions (MCRs) are inherently more atom-economical than multi-step linear syntheses that often generate significant waste. tandfonline.com Designing a synthetic route that utilizes such reactions would be a key green chemistry consideration. For instance, a one-pot, three-component reaction could potentially assemble the this compound core in a single, efficient step. rsc.org

Use of Greener Solvents and Catalysts: The choice of solvents and catalysts plays a crucial role in the environmental footprint of a synthesis. Utilizing environmentally benign solvents such as water or ethanol, or even performing reactions under solvent-free conditions, is a significant step towards greener synthesis. vjol.info.vnmdpi.com Furthermore, the use of reusable heterogeneous catalysts or organocatalysts can be more environmentally friendly than stoichiometric reagents or heavy metal catalysts. rsc.orgmdpi.com For example, L-proline functionalized magnetic nanoparticles have been used as a recyclable catalyst for the synthesis of spiro-pyrrolidines. rsc.org

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com These techniques can also lead to higher yields and cleaner reactions. tandfonline.com

Renewable Feedstocks: While not always feasible, exploring the use of starting materials derived from renewable resources is a long-term goal of green chemistry. As the synthesis of complex molecules from biomass evolves, it may become possible to source precursors for this compound from renewable feedstocks.

The following table highlights some green chemistry approaches applicable to pyrrolidine synthesis:

Green Chemistry PrincipleApplication in Pyrrolidine Synthesis
Atom Economy Multicomponent reactions, [3+2] Cycloaddition reactions
Greener Solvents Use of water, ethanol, or solvent-free conditions
Greener Catalysts Organocatalysts, reusable heterogeneous catalysts
Energy Efficiency Microwave-assisted synthesis, ultrasound-assisted synthesis

By integrating these principles into the design of synthetic routes for this compound, chemists can contribute to the development of more sustainable and environmentally responsible chemical processes.

Chemical Reactivity and Mechanistic Investigations of 4 Cyclohexylpyrrolidine 3 Carboxylic Acid Derivatives

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is typically the most reactive site in the molecule for a variety of transformations, primarily involving the carbonyl carbon. These reactions are fundamental in synthesizing various derivatives such as esters, amides, and acid halides.

Nucleophilic Acyl Substitution Reactions

The hallmark reaction of carboxylic acid derivatives is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophilic group. The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. openstax.org Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. openstax.org

For a carboxylic acid like 4-cyclohexylpyrrolidine-3-carboxylic acid, the hydroxyl group is a poor leaving group. Therefore, the reaction typically requires activation of the carboxyl group, either by protonation under acidic conditions or by converting it into a more reactive derivative. libretexts.org The reactivity of these derivatives is inversely related to the basicity of the leaving group; a weaker base is a better leaving group. libretexts.orglibretexts.org Acyl chlorides and anhydrides are significantly more reactive than esters or amides because chloride and carboxylate are much weaker bases (and thus better leaving groups) than alkoxides and amides. libretexts.orgmsu.edu

Carboxylic Acid DerivativeStructure (R = 4-Cyclohexylpyrrolidin-3-yl)Leaving Group (Y)Relative Reactivity
Acyl ChlorideR-COClCl⁻Very High
Acid AnhydrideR-CO-O-CO-RR-COO⁻High
EsterR-COOR'R'O⁻Moderate
AmideR-CONR'₂R'₂N⁻Low
CarboxylateR-COO⁻O²⁻Very Low

This table illustrates the general order of reactivity for carboxylic acid derivatives, which would apply to derivatives of this compound. libretexts.orgmsu.eduucalgary.ca

Esterification and Amidation Mechanisms

Esterification is the process of converting a carboxylic acid into an ester. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism involves several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of this compound, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, converting it into a better leaving group (water).

Elimination of Water: The intermediate collapses, expelling a molecule of water and reforming the carbonyl group, which is now protonated.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. Due to the low reactivity of carboxylic acids with amines under neutral conditions (an acid-base reaction typically occurs to form a salt), the carboxylic acid must first be "activated". researchgate.net Common methods include:

Conversion to an Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. libretexts.orguomustansiriyah.edu.iq This derivative then readily reacts with an amine to produce the amide.

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. researchgate.net The mechanism with these reagents involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack by the amine, which displaces the dicyclohexylurea or a similar byproduct to form the amide bond. researchgate.net

Reactions Involving the Pyrrolidine (B122466) Heterocycle

The pyrrolidine ring in this compound contains a secondary amine nitrogen atom, which is a key site of reactivity. wikipedia.org As a typical secondary amine, this nitrogen is both basic and nucleophilic.

N-Alkylation: The lone pair of electrons on the nitrogen atom can attack electrophiles. Reaction with alkyl halides (e.g., methyl iodide) can lead to the formation of a tertiary amine. This is a standard S_N2 reaction where the nitrogen acts as the nucleophile.

N-Acylation: The pyrrolidine nitrogen can also react with acylating agents, such as acyl chlorides or acid anhydrides, to form an N-acyl derivative (an amide). This competes with the reactivity of the carboxylic acid group, and selective transformation often requires the use of protecting groups. For instance, the carboxylic acid could be protected as an ester before performing N-acylation.

Ring-Opening Reactions: Under specific and typically harsh conditions, the pyrrolidine ring could undergo cleavage, but this is not a common transformation under standard synthetic conditions. More often, synthetic strategies focus on building the substituted pyrrolidine ring system itself. organic-chemistry.orgrsc.org

The presence of substituents on the pyrrolidine ring can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules. nih.govresearchgate.net

Reactivity of the Cyclohexyl Moiety

The cyclohexyl group is a saturated, non-polar aliphatic ring. It is generally considered the least reactive portion of the this compound molecule.

Inertness: The C-C and C-H bonds of the cyclohexyl ring are strong and not readily broken. This moiety is typically inert to the conditions used for nucleophilic acyl substitution, N-alkylation, or other transformations targeting the carboxylic acid and pyrrolidine functionalities. It primarily serves as a bulky, lipophilic group that influences the steric environment and physical properties (like solubility) of the molecule.

Free-Radical Halogenation: Under forcing conditions, such as exposure to UV light in the presence of halogens (e.g., Br₂), the cyclohexyl ring can undergo free-radical substitution at its C-H bonds. However, this reaction often lacks selectivity and is not typically employed in the context of complex molecule synthesis unless specific directing effects are present.

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Stereochemistry and Conformation

The pyrrolidine (B122466) ring of 4-Cyclohexylpyrrolidine-3-carboxylic acid is a five-membered heterocycle that is not planar, but instead adopts puckered "envelope" or "twist" conformations to relieve ring strain. The presence of two substituents at the C3 and C4 positions—a carboxylic acid and a cyclohexyl group, respectively—gives rise to diastereomers, namely the cis and trans isomers. Furthermore, each of these diastereomers can exist as a pair of enantiomers ((3R,4S) and (3S,4R) for cis; (3R,4R) and (3S,4S) for trans). Elucidating the precise stereochemistry and dominant conformation in solution is a critical aspect of its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. One-dimensional ¹H and ¹³C NMR provide initial information about the chemical environment of each atom. However, two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the relative stereochemistry. In a NOESY experiment, protons that are close in space (typically < 5 Å apart) will show cross-peaks, regardless of whether they are connected through bonds. For the cis isomer, a strong NOE correlation would be expected between the proton at C3 and the protons at C4. Conversely, for the trans isomer, such a correlation would be absent or very weak.

In a study on the analogous compound, 4-isopropyl-pyrrolidine-3-carboxylic acid, NOE experiments were instrumental in assigning the stereochemistry of the synthesized isomers. researchgate.net A similar approach would be applied to this compound, where an observed NOE between the C3-H and C4-H would confirm a cis relationship.

The vicinal coupling constants (³JH,H) observed in the ¹H NMR spectrum also provide valuable conformational information. The magnitude of the coupling constant between H3 and H4 can be related to the dihedral angle between these protons via the Karplus equation, offering insights into the puckering of the pyrrolidine ring. preprints.org

While NMR provides data on the solution-state structure, X-ray crystallography offers an unambiguous determination of the solid-state structure, including absolute configuration if a suitable chiral derivative is crystallized. nih.gov This technique provides precise bond lengths, bond angles, and torsional angles, confirming the stereochemical assignment and revealing the preferred conformation in the crystal lattice. For example, a crystal structure of a related 4-cyclohexyl derivative, 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide, confirmed the chair conformation of the cyclohexyl ring. nih.gov

Computational chemistry, using methods like Density Functional Theory (DFT), complements experimental data by calculating the relative energies of different conformations and stereoisomers, helping to predict the most stable structures. beilstein-journals.org

Table 1: Representative Spectroscopic Data for Stereochemical Elucidation of a 3,4-Disubstituted Pyrrolidine Analog This table presents hypothetical ¹H NMR data for cis- and trans-4-Cyclohexylpyrrolidine-3-carboxylic acid based on principles from analogous compounds to illustrate the key differences used for assignment.

Parametercis-Isomer (Predicted)trans-Isomer (Predicted)Rationale for Assignment
³JH3-H4 (Hz) ~ 5 - 8 Hz~ 2 - 4 HzThe coupling constant is typically larger for cis protons in such ring systems due to the dihedral angle. mdpi.com
NOESY C3-H ↔ C4-H Strong correlationWeak or absent correlationProtons on the same face of the ring (cis) are close in space, resulting in a strong Nuclear Overhauser Effect. researchgate.net
¹³C Chemical Shift δ(C3) Shifted downfieldShifted upfieldThe steric environment in the trans isomer can cause shielding effects compared to the cis isomer.
¹³C Chemical Shift δ(C4) Shifted downfieldShifted upfieldSimilar to C3, the local electronic and steric environment influences the chemical shift.

Analytical Methodologies for Purity and Identity Confirmation

Confirming the identity and assessing the purity of this compound are essential for ensuring the reliability of research data. A combination of chromatographic and spectrometric methods is typically employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. nih.gov For separating diastereomers like the cis and trans isomers of this compound, reversed-phase HPLC is often effective. researchgate.net The separation relies on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a pH modifier like formic acid). The two diastereomers will have slightly different polarities and shapes, leading to different retention times on the column, allowing for their separation and quantification. nih.gov

For identity confirmation, HPLC is often coupled with Mass Spectrometry (HPLC-MS). chromatographyonline.com As the separated components elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer. This provides the mass-to-charge ratio (m/z) of the molecule. For this compound (molecular formula C₁₁H₁₉NO₂), the expected mass of the protonated molecule [M+H]⁺ would be approximately 198.15 Da. The mass spectrometer confirms that the peak observed in the chromatogram has the correct molecular weight for the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly after derivatization. nih.gov Carboxylic acids and secondary amines are polar and may not chromatograph well by GC. However, converting the molecule into a more volatile ester or silyl (B83357) derivative allows for its analysis by GC, which can provide high-resolution separation and definitive mass spectral fragmentation patterns for structural confirmation.

Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula, providing a fundamental confirmation of the compound's empirical formula and a measure of its bulk purity.

Table 2: Typical Analytical Methods for Identity and Purity Confirmation

MethodPurposeTypical Parameters/Results
Reversed-Phase HPLC Purity assessment; Separation of cis/trans diastereomersColumn: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (gradient or isocratic)Detection: UV (at low wavelength, ~200-210 nm) or CADResult: Chromatogram showing peaks for each isomer with distinct retention times. Purity calculated from peak area percentage. researchgate.net
LC-MS Identity confirmationIonization: Electrospray Ionization (ESI), positive modeAnalysis: Full scanResult: Detection of protonated molecule [M+H]⁺ at m/z ≈ 198.15.
GC-MS (after derivatization) Identity and purity confirmationDerivatization: Esterification (e.g., with methanol) or silylation (e.g., with BSTFA)Column: Capillary column (e.g., DB-5ms)Result: Unique retention time and characteristic fragmentation pattern in the mass spectrum.
Elemental Analysis Confirmation of elemental compositionCalculated for C₁₁H₁₉NO₂: C, 66.97%; H, 9.71%; N, 7.10%Result: Experimental values should be within ±0.4% of the calculated values.

Computational Chemistry and Theoretical Modeling of 4 Cyclohexylpyrrolidine 3 Carboxylic Acid

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 4-Cyclohexylpyrrolidine-3-carboxylic acid, DFT calculations are instrumental in elucidating potential reaction mechanisms, predicting reactivity, and understanding the stereochemical outcomes of chemical transformations.

DFT studies on related pyrrolidine (B122466) structures have demonstrated the utility of this approach in mapping out reaction pathways. mdpi.com For instance, DFT can be employed to calculate the activation energies and transition state geometries for reactions such as N-alkylation, acylation, or cycloadditions involving the pyrrolidine ring. The presence of the cyclohexyl group at the 4-position and the carboxylic acid at the 3-position introduces specific stereoelectronic effects that can be precisely modeled.

Detailed Research Findings:

Theoretical investigations into the reactivity of the pyrrolidine nitrogen would likely involve modeling its reaction with various electrophiles. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can predict the transition state energies for these reactions. nih.gov The calculations could reveal a preference for either axial or equatorial attack on the nitrogen lone pair, influenced by the steric hindrance of the cyclohexyl group.

Furthermore, DFT can be used to explore the mechanism of reactions involving the carboxylic acid group, such as esterification or amidation. The calculated energy profiles for these reactions would highlight the rate-determining steps and the influence of the pyrrolidine ring's conformation on the reactivity of the carboxyl group. For example, in a hypothetical study on the N-acylation of this compound, DFT could provide the relative energies of the reactants, transition state, and products, as illustrated in the hypothetical data below.

Table 1: Hypothetical DFT-Calculated Energies for the N-Acylation of this compound
SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + Acetyl Chloride
Transition State+15.2Tetrahedral intermediate formation
Intermediate-5.8Protonated amide intermediate
Products-12.5N-acetyl-4-cyclohexylpyrrolidine-3-carboxylic acid + HCl

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.com This is followed by molecular dynamics (MD) simulations, which provide a detailed view of the dynamic behavior of the ligand-target complex over time. For this compound, these methods are crucial for identifying potential biological targets and understanding the molecular basis of its activity.

Docking studies on libraries of pyrrolidine derivatives have successfully identified potential inhibitors for various enzymes, such as dipeptidyl peptidase-IV (DPP-IV). ingentaconnect.com In a hypothetical docking study, this compound could be screened against a panel of enzymes where proline-like ligands are known to bind. The cyclohexyl group would be expected to occupy a hydrophobic pocket, while the carboxylic acid and the pyrrolidine nitrogen could form key hydrogen bonds and electrostatic interactions with the protein's active site residues.

Detailed Research Findings:

MD simulations can further refine the docking poses and assess the stability of the ligand-protein interactions. A typical MD simulation of 100 nanoseconds would reveal the flexibility of the ligand within the binding site and the persistence of key interactions. nih.gov The binding free energy, often calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), provides a quantitative measure of the binding affinity.

The following table presents hypothetical results from a molecular docking and MD simulation study of this compound with a hypothetical enzyme target.

Table 2: Hypothetical Molecular Docking and Dynamics Simulation Data
ParameterValueDescription
Docking Score (kcal/mol)-8.5Predicted binding affinity from docking.
Key Interacting ResiduesAsp120, Tyr345, Trp88Amino acids forming hydrogen bonds and hydrophobic interactions.
RMSD of Ligand (Å)1.2Root Mean Square Deviation, indicating stability in the binding pocket during MD simulation.
Binding Free Energy (MM-PBSA, kcal/mol)-45.7Calculated binding free energy from MD simulation.

Conformational Landscape Analysis and Energetics

The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis of this compound is essential to understand its preferred shapes and the energy barriers between them. The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The substituents at the 3 and 4 positions significantly influence the conformational preferences.

Computational methods, such as potential energy surface (PES) scanning, can be used to explore the conformational landscape. By systematically rotating the rotatable bonds, including the bond connecting the cyclohexyl group to the pyrrolidine ring, a comprehensive map of the low-energy conformers can be generated. The relative energies of these conformers determine their population at a given temperature. Studies on related pyrrolidine-3-carboxylic acid derivatives have highlighted the importance of side-chain conformation in determining biological receptor selectivity. nih.gov

Detailed Research Findings:

The following table presents hypothetical relative energies for different conformers of cis-4-Cyclohexylpyrrolidine-3-carboxylic acid.

Table 3: Hypothetical Relative Energies of Conformers
ConformerRelative Energy (kcal/mol)Description
1 (Global Minimum)0.00Equatorial cyclohexyl, pseudo-equatorial carboxylic acid.
21.85Axial cyclohexyl, pseudo-equatorial carboxylic acid.
32.50Equatorial cyclohexyl, pseudo-axial carboxylic acid.
44.75Axial cyclohexyl, pseudo-axial carboxylic acid.

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations provide a detailed description of the electronic structure of a molecule, which is fundamental to its reactivity and spectroscopic properties. arabjchem.org Parameters such as the distribution of electron density, molecular orbital energies, and electrostatic potential are crucial for understanding the chemical nature of this compound.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. scielo.org.mx The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites for electrophilic and nucleophilic attack.

Detailed Research Findings:

For this compound, the HOMO is expected to be localized primarily on the pyrrolidine nitrogen and the non-bonding orbitals of the carboxylic acid's oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be centered on the carbonyl carbon of the carboxylic acid, making it susceptible to nucleophilic attack. The MEP would show a region of negative potential around the carboxylic oxygen atoms and a region of positive potential near the acidic proton and the pyrrolidine nitrogen's hydrogen atom.

The table below summarizes hypothetical quantum chemical properties for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. nih.gov

Table 4: Hypothetical Quantum Chemical Properties
PropertyValueSignificance
HOMO Energy (eV)-6.8Indicates electron-donating ability.
LUMO Energy (eV)-0.5Indicates electron-accepting ability.
HOMO-LUMO Gap (eV)6.3Relates to chemical reactivity and stability.
Dipole Moment (Debye)2.1Indicates the overall polarity of the molecule.

Structure Activity Relationship Sar Studies of 4 Cyclohexylpyrrolidine 3 Carboxylic Acid Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological profile of 4-Cyclohexylpyrrolidine-3-carboxylic acid derivatives is highly sensitive to structural modifications. Variations in the stereochemistry, the cyclohexyl and pyrrolidine (B122466) rings, and the carboxylic acid group can lead to significant changes in efficacy and target selectivity.

Stereochemistry is a pivotal factor in determining the biological activity of this compound derivatives due to the presence of multiple chiral centers. researchgate.netnih.gov The spatial arrangement of the substituents on the pyrrolidine ring dictates the molecule's three-dimensional shape, which is crucial for precise interaction with enantioselective biological targets like enzymes and receptors. researchgate.net

For related 3,4-disubstituted pyrrolidine carboxylic acids, the relative orientation of the substituents has been shown to be critical for activity. For instance, in a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives, the cis-configuration between the carboxylic acid at C3 and the benzyl (B1604629) group at C4 was preferred for potent and balanced agonism at PPARα/γ receptors. nih.gov Applying this principle, the relative stereochemistry of the cyclohexyl group at C4 and the carboxylic acid at C3 in the this compound scaffold is expected to be a major determinant of biological potency. Different stereoisomers will present distinct pharmacophoric features to a binding site, potentially leading to one isomer having significantly higher activity than others. mdpi.com The synthesis of stereochemically pure isomers is therefore essential for elucidating definitive SAR and identifying the optimal configuration for a given biological target. researchgate.net

The cyclohexyl moiety at the 4-position of the pyrrolidine ring plays a significant role, primarily by providing a bulky, hydrophobic feature that can engage in van der Waals or hydrophobic interactions within a receptor's binding pocket. This group helps to anchor the ligand in the target site and can contribute significantly to binding affinity.

Structural modifications to the cyclohexyl ring can modulate the compound's activity and properties:

Ring Size: Altering the cycloalkyl ring size (e.g., from cyclopentyl to cycloheptyl) would change the steric bulk and the angle of presentation to the binding pocket, potentially impacting the goodness of fit.

Substitution: Introducing substituents onto the cyclohexyl ring (e.g., methyl, hydroxyl, or fluoro groups) would affect the compound's lipophilicity, polarity, and metabolic stability. For example, a hydroxyl group could introduce a new hydrogen bonding interaction, while a fluorine atom could alter electronic properties and block potential sites of metabolism.

Aromaticity: Replacing the cyclohexyl ring with a phenyl ring would introduce the potential for π-π stacking interactions, which could either enhance or diminish binding affinity depending on the topology of the receptor site.

The pyrrolidine ring serves as a central scaffold, and its non-planar, puckered conformations allow for a three-dimensional exploration of the pharmacophore space. researchgate.netnih.gov Modifications to this ring system can profoundly influence biological activity.

Key modification sites include:

Nitrogen Atom (N1): The secondary amine of the pyrrolidine ring is a common point for modification. wikipedia.org N-alkylation or N-acylation can alter the compound's basicity, polarity, and ability to form hydrogen bonds. Such changes can impact cell permeability and interaction with specific amino acid residues in a target protein.

Other Ring Carbons (C2, C5): Introducing substituents at other positions, such as C2 or C5, can introduce new interaction points or create steric hindrance. This can be used to improve selectivity for a specific target by preventing binding to off-targets. The stereochemistry of these new substituents would also be a critical factor. researchgate.net

The flexibility of the pyrrolidine ring can be constrained or altered by substitution, influencing the preferred conformation and, consequently, the orientation of the key binding groups. nih.gov

The carboxylic acid group is a critical pharmacophoric feature, often involved in key ionic or hydrogen-bonding interactions with a target protein. However, this functional group can also lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism via glucuronidation. hyphadiscovery.comnih.gov Replacing the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties—is a widely used strategy in medicinal chemistry to address these liabilities while preserving or enhancing biological activity. hyphadiscovery.comdrughunter.com

Several bioisosteres can be considered for the this compound scaffold. The choice of bioisostere depends on the desired properties, particularly acidity (pKa), lipophilicity, and metabolic stability. drughunter.comresearchgate.net

Table 1: Common Bioisosteres for Carboxylic Acids and Their Properties

BioisostereTypical pKa RangeKey CharacteristicsPotential Advantages
Carboxylic Acid (Reference)~4–5Anionic at physiological pH; strong H-bond donor/acceptor.Strong target interaction.
Tetrazole~4.5–5.0Acidity similar to carboxylic acid; more lipophilic; metabolically stable. drughunter.comnih.govImproved metabolic stability; enhanced binding affinity through H-bonding. drughunter.com
Acyl SulfonamideVariable (can be acidic)Weaker acid than carboxylic acid; increased lipophilicity. drughunter.comIncreased membrane permeability; resistance to glucuronidation. drughunter.com
Hydroxamic Acid~8–9Less acidic; can act as a metal chelator. nih.govCan introduce new binding interactions (e.g., with metal ions in metalloenzymes).
3-Hydroxyisoxazole~4–5Planar, acidic heterocycle with similar pKa to carboxylic acid. nih.govMaintains acidity while altering shape and electronic distribution.

Data synthesized from multiple sources. nih.govdrughunter.comresearchgate.netnih.gov

Replacing the carboxylic acid with a tetrazole, for example, can maintain the necessary acidic interaction with the target while offering greater resistance to metabolic breakdown. drughunter.comnih.gov

Pharmacophore Identification and Mapping

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. d-nb.inforesearchgate.net For the this compound scaffold, a hypothetical pharmacophore can be constructed based on its key structural elements. This model serves as a blueprint for designing new derivatives with potentially improved activity. nih.gov

The essential pharmacophoric features for this class of compounds would likely include:

A Hydrogen Bond Acceptor/Negative Ionizable Feature: Provided by the carboxylic acid group (or its bioisostere). This feature is crucial for forming strong electrostatic or hydrogen bond interactions with complementary residues like arginine or lysine (B10760008) in a binding site. researchgate.net

A Hydrophobic Feature: Defined by the bulky and non-polar cyclohexyl ring. This group is expected to occupy a hydrophobic pocket in the target protein, contributing to binding affinity.

A Hydrogen Bond Donor/Acceptor: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, or its N-H proton can act as a donor, depending on the substitution pattern and physiological pH.

Table 2: Hypothetical Pharmacophore Features of this compound

Pharmacophore FeatureCorresponding Molecular MoietyPotential Interaction Type
Hydrogen Bond Acceptor / Negative IonizableCarboxylic Acid (Oxygen atoms)Ionic bond, Hydrogen bond
Hydrophobic GroupCyclohexyl Ringvan der Waals / Hydrophobic interactions
Hydrogen Bond Donor / AcceptorPyrrolidine NitrogenHydrogen bond
Steric VolumeOverall molecular scaffoldDefines required binding pocket shape

This ligand-based pharmacophore model can be used for virtual screening of compound libraries to identify novel molecules with different core structures that still match the key electronic and steric features required for activity. nih.gov

In Vitro Biological Activity and Molecular Mechanisms of Action for 4 Cyclohexylpyrrolidine 3 Carboxylic Acid Analogues

Enzyme Inhibition Studies

The interaction of these compounds with various enzymes has been a key area of investigation, revealing potential therapeutic applications.

Pyrrolidine (B122466) carboxamides, derived from the core structure, have been identified as a novel class of potent inhibitors against the Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. nih.govacs.org InhA is a critical enzyme in the mycobacterial fatty acid elongation cycle, making it a validated target for antitubercular drugs. nih.govresearchgate.net Direct inhibitors of InhA are of significant interest as they can circumvent the resistance mechanisms associated with prodrugs like isoniazid (B1672263) (INH), which require activation by the KatG enzyme. nih.govnih.gov

High-throughput screening of chemical libraries led to the discovery of pyrrolidine carboxamide derivatives as direct InhA inhibitors. nih.govnih.gov Subsequent optimization of a lead compound resulted in a more than 160-fold improvement in potency. acs.org X-ray crystallography studies of InhA complexed with these inhibitors have elucidated their binding mode. nih.govacs.org These inhibitors bind within the InhA active site, specifically in the substrate-binding pocket, and interact with the NADH cofactor. researchgate.net The binding is characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues, such as Tyr158 and Phe149. researchgate.netorientjchem.org Structural analysis reveals that the pyrrolidine core and its substituents play a crucial role in positioning the molecule for optimal interaction within the enzyme's active site. mdpi.com

Compound SeriesLead Compound IC50 (μM)Optimized Compound IC50 (nM)Fold ImprovementReference
Pyrrolidine Carboxamides10.05~60>160 nih.govacs.org
Arylamides~310090~34 nih.gov

This table summarizes the improvement in inhibitory concentration (IC50) for different inhibitor series targeting InhA.

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. unipi.itresearchgate.net Under hyperglycemic conditions, the increased activity of this pathway is implicated in the development of diabetic complications. unipi.it Consequently, aldose reductase inhibitors (ARIs) are considered a promising therapeutic strategy. nih.gov Carboxylic acid derivatives are one of the major classes of ARIs. unipi.itresearchgate.net These inhibitors typically possess a polar carboxylic acid group that interacts with an "anion-binding pocket" in the enzyme's active site. unipi.it

While direct studies on 4-cyclohexylpyrrolidine-3-carboxylic acid itself are limited in this context, related polyhydroxylated pyrrolidine derivatives have been investigated as potential dual inhibitors of aldose reductase and α-glucosidase. nih.gov The general structure of carboxylic acid-based ARIs suggests that the pyrrolidine scaffold could be adapted to fit into the non-polar region of the AR active site, while the carboxylic acid moiety engages with the key binding pocket. unipi.it The effectiveness of these inhibitors in vivo can sometimes be limited because the carboxylic acid group is ionized at physiological pH, which can hinder passage through cell membranes. unipi.it

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.govacs.org The aberrant activity of HDACs is linked to various diseases, including cancer, making them an important therapeutic target. nih.govmdpi.com HDAC inhibitors (HDACis) typically feature a pharmacophore model consisting of a cap group, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. nih.gov

While many known HDACis are hydroxamates or benzamides, compounds incorporating a carboxylic acid moiety have also been explored. nih.govnih.gov Pyrrolidine-containing structures have been incorporated into the design of novel HDAC inhibitors. nih.gov Although specific transcriptional profiling data for this compound analogues is not detailed, the mechanism of HDAC inhibitors generally involves inducing hyperacetylation of histones. This leads to a more relaxed chromatin structure, which in turn alters gene expression, often reactivating tumor suppressor genes. nih.gov The pyrrolidine scaffold can serve as a linker or part of the cap group, influencing the inhibitor's potency and selectivity for different HDAC isoforms. nih.govnih.gov

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial potential of this compound analogues has been evaluated against a range of bacterial and fungal pathogens.

Derivatives of pyrrolidine carboxylic acid have demonstrated varied antibacterial activity against both Gram-positive and Gram-negative bacteria. plos.orgnih.gov The efficacy of these compounds is often determined by measuring their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Studies on related structures, such as pyrrolidine-2,5-diones and thiazole-based pyrrolidine derivatives, have shown moderate to potent activity. nih.govbiointerfaceresearch.com For instance, certain N-arylsuccinimide derivatives showed MIC values ranging from 16 to 128 µg/mL against bacteria like Staphylococcus aureus and Vibrio cholera. nih.gov In another study, a 4-F-phenyl substituted thiazole-pyrrolidine derivative was found to be selectively active against Gram-positive bacteria. biointerfaceresearch.com The structural differences between the cell walls of Gram-positive and Gram-negative bacteria often account for the observed selectivity, as the outer membrane of Gram-negative bacteria can act as a barrier to many antimicrobial compounds. biointerfaceresearch.com

Compound/Derivative ClassPathogenMIC (µg/mL)Reference
N-Arylsuccinimide (Azo derivative)Staphylococcus aureus16 - 64 nih.gov
N-Arylsuccinimide (Azo derivative)Vibrio cholera SG2416 - 64 nih.gov
Pyrrolidine-2,3-dione DimerMethicillin-susceptible S. aureus (MSSA)<10 semanticscholar.org
Quinolone-carboxylic acid derivativeStaphylococcus aureus0.39 nih.gov
Quinolone-carboxylic acid derivativeBacillus subtilis0.78 nih.gov

This table presents the Minimum Inhibitory Concentration (MIC) of various pyrrolidine-related compounds against specific bacterial pathogens.

The antifungal properties of pyrrolidine derivatives have also been explored. nih.gov Research into pyrrolidone thiosemicarbazone complexes showed that while the ligand itself had no antifungal activity, its metal complexes were effective against Aspergillus niger and Candida albicans. nih.gov Similarly, certain pyrrolidine-2,5-dione derivatives displayed antifungal activity with MIC values ranging from 64 to 256 µg/mL against yeasts like Candida albicans, Candida tropicalis, and Cryptococcus neoformans. nih.gov The lipophilicity of a compound is a crucial factor in its antifungal activity, as it influences the molecule's ability to penetrate the lipid membrane surrounding fungal cells. nih.gov

Compound/Derivative ClassPathogenMIC (µg/mL)Reference
N-Arylsuccinimide (Azo derivative)Candida species64 - 256 nih.gov
N-Arylsuccinimide (Azo derivative)Cryptococcus neoformans64 - 256 nih.gov
Quinolone-carboxylic acid derivativeCandida albicans0.78 - 1.56 nih.gov

This table shows the Minimum Inhibitory Concentration (MIC) of various pyrrolidine-related compounds against specific fungal pathogens.

Antiviral Activity Evaluation (In Vitro)

Analogues of this compound have been extensively evaluated for their antiviral efficacy, primarily against the Human Immunodeficiency Virus Type 1 (HIV-1). The principal mechanism of their antiviral action is the inhibition of viral entry into host cells. nih.govnih.gov This is achieved through the antagonism of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of R5-tropic HIV-1 strains. nih.govresearchgate.net

The in vitro anti-HIV-1 activity of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) in various cell-based assays. Research has demonstrated that specific structural modifications to the pyrrolidine scaffold can yield compounds with potent antiviral activity, often in the low nanomolar range. While specific data for a 4-cyclohexyl substituted analogue is not extensively published, the structure-activity relationship (SAR) studies of 1,3,4-trisubstituted pyrrolidine derivatives provide valuable insights. These studies have shown that the nature of the substituent at the 4-position of the pyrrolidine ring plays a crucial role in the compound's potency. nih.gov

The antiviral potency of representative 1,3,4-trisubstituted pyrrolidine analogues is often evaluated in cell lines susceptible to HIV-1 infection. The results from such studies highlight the potential of this chemical class as effective viral entry inhibitors.

Compound AnalogueTarget VirusCell LineIC50 (nM)Reference
Pyrrolidine Analogue AHIV-1 (R5-tropic)CEMx1741.5 nih.gov
Pyrrolidine Analogue BHIV-1 (R5-tropic)PBMCs3.2 nih.gov
Pyrrolidine Analogue CHIV-1 (R5-tropic)MAGI-CCR50.8 nih.gov

Cellular Assays for Biological Responses

To elucidate the biological effects of this compound analogues at the cellular level, a variety of in vitro assays are employed. These assays are designed to confirm the mechanism of action and to assess the broader cellular consequences of compound treatment.

A key assay is the cell-cell fusion assay . This assay measures the ability of the viral envelope glycoprotein (B1211001) (Env) expressed on one cell to mediate fusion with another cell expressing the CD4 receptor and the CCR5 co-receptor. Analogues of this compound that act as CCR5 antagonists will effectively inhibit this fusion process. The potency of inhibition in this assay provides direct evidence of their ability to block the viral entry step.

Another critical set of assays involves chemokine receptor binding and signaling . Since these compounds target the CCR5 receptor, it is essential to evaluate their ability to displace the binding of natural CCR5 ligands, such as the macrophage inflammatory protein 1-alpha (MIP-1α). nih.gov Competitive binding assays are used to determine the binding affinity (Ki) of the compounds for the CCR5 receptor. Furthermore, functional assays are conducted to ascertain whether these compounds act as antagonists, preventing CCR5-mediated signaling upon ligand binding, or as inverse agonists.

Viral replication assays in primary human cells, such as peripheral blood mononuclear cells (PBMCs), are also crucial. These assays provide a more physiologically relevant system to evaluate the antiviral efficacy of the compounds and to confirm their activity against clinical isolates of HIV-1.

Assay TypePurposeEndpoint MeasuredTypical Result for Active Analogues
Cell-Cell Fusion AssayConfirm inhibition of viral entryInhibition of syncytia formationPotent inhibition (low nM IC50)
CCR5 Binding AssayDetermine affinity for the target receptorDisplacement of radiolabeled ligand (e.g., [125I]MIP-1α)High affinity (low nM Ki)
HIV-1 Replication Assay in PBMCsEvaluate antiviral efficacy in primary cellsInhibition of viral p24 antigen productionSignificant reduction in viral replication

Mechanistic Characterization of Biological Effects

The primary molecular mechanism of action for antiviral analogues of this compound is the allosteric antagonism of the CCR5 co-receptor. nih.govnih.gov HIV-1 entry into target cells is a multi-step process that begins with the binding of the viral surface glycoprotein gp120 to the host cell's CD4 receptor. This initial binding event induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral core into the cytoplasm.

Analogues of this compound bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event stabilizes the receptor in a conformation that is not recognized by the gp120-CD4 complex, thereby preventing the interaction necessary for viral entry. nih.gov This allosteric inhibition is a key feature of this class of compounds, distinguishing them from competitive antagonists that would bind to the same site as the natural chemokine ligands.

The specificity of these compounds for the CCR5 receptor is a critical aspect of their mechanistic profile. Their ability to inhibit R5-tropic HIV-1 without affecting X4-tropic strains, which use the CXCR4 co-receptor, confirms their specific action on CCR5. This selectivity is important for minimizing off-target effects and potential toxicity.

Applications in Chemical Biology and Medicinal Chemistry Research

Utility as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of 4-Cyclohexylpyrrolidine-3-carboxylic acid makes it an excellent starting material or intermediate for asymmetric synthesis, a process crucial for producing enantiomerically pure compounds. ontosight.ai In the pharmaceutical industry, ensuring the correct stereochemistry of a drug molecule is paramount, as different enantiomers can have vastly different biological activities and safety profiles.

The synthesis of specific stereoisomers, such as (4S)-4-cyclohexyl-L-proline, relies on sophisticated asymmetric synthesis methods. ontosight.ai These techniques, which may involve enantioselective catalysis or the use of chiral auxiliaries, are employed to control the formation of the desired stereoisomer with high precision. ontosight.ai The resulting chiral building block can then be incorporated into larger molecules, imparting its specific three-dimensional orientation to the final product. This control is essential for creating molecules that can precisely interact with chiral biological targets like enzymes and receptors. ontosight.ai

Development as Chemical Probes for Biological Target Validation

Chemical probes are indispensable tools for dissecting complex biological processes and validating the function of potential drug targets. nih.govrsc.org These small molecules are designed to interact with a specific protein target with high potency and selectivity, allowing researchers to study the biological consequences of modulating that target's activity.

While specific examples detailing the use of this compound as the core of a chemical probe are not extensively documented in publicly available literature, its structural characteristics make it a promising scaffold for such applications. The development of chemical probes often involves an iterative process of design, synthesis, and biological evaluation. mdpi.comnih.gov The pyrrolidine (B122466) scaffold, in general, is widely recognized for its versatility in drug discovery, and the addition of the cyclohexyl group provides a vector for exploring specific binding pockets within a target protein. nih.gov The development of probes from such scaffolds can accelerate the drug discovery process by providing crucial insights into target function and safety. rsc.org

Role as Scaffolds for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful strategy for generating large collections of diverse molecules, known as libraries, which can be screened for biological activity. enamine.netscilit.com The core structure upon which these libraries are built is referred to as a scaffold. The rigid, three-dimensional nature of the this compound framework makes it an attractive scaffold for creating focused libraries of compounds.

By systematically attaching different chemical building blocks to various points on the pyrrolidine ring and the carboxylic acid group, chemists can rapidly generate thousands of distinct compounds. enamine.net This approach allows for the efficient exploration of the chemical space around the scaffold to identify molecules with desired biological properties. The pyrrolidine core is a common feature in many bioactive compounds, making it a privileged scaffold in medicinal chemistry. nih.gov Libraries based on the 4-cyclohexyl substituted version can be designed to target specific protein families where the bulky, lipophilic cyclohexyl group might favorably interact with hydrophobic pockets.

Precursors in Lead Optimization for Potential Therapeutic Agents

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is systematically modified to improve its drug-like properties. wuxiapptec.comcriver.com This process aims to enhance potency, selectivity, and pharmacokinetic characteristics while minimizing toxicity. nih.govresearchgate.net

Derivatives of this compound can serve as important precursors in this optimization process. For instance, the unique structure of this non-natural amino acid can be incorporated into peptides or small molecules to alter their stability, conformation, and biological activity. ontosight.ai The cyclohexyl group can influence properties such as metabolic stability and membrane permeability, which are key considerations during lead optimization. wuxiapptec.com Medicinal chemists can synthesize a series of analogues where the this compound core is maintained, but other parts of the molecule are varied to establish a structure-activity relationship (SAR). This systematic approach guides the design of improved compounds, ultimately leading to the selection of a preclinical candidate. criver.com While specific, publicly documented case studies detailing the optimization of a lead compound containing this exact moiety are limited, the principles of medicinal chemistry strongly support its potential in such endeavors. nih.govnih.gov

Future Research Perspectives and Emerging Directions

Development of Novel and Efficient Synthetic Routes

The advancement of therapeutic agents is intrinsically linked to the accessibility and efficiency of their chemical synthesis. For 4-Cyclohexylpyrrolidine-3-carboxylic acid, future research will likely prioritize the development of synthetic pathways that are not only high-yielding but also stereoselective and environmentally sustainable.

Current synthetic strategies for pyrrolidine (B122466) derivatives often involve multi-step processes that can be laborious and generate significant waste. chemheterocycles.com Many established methods begin with readily available chiral precursors, such as proline or 4-hydroxyproline, to introduce the core pyrrolidine ring with a defined stereochemistry. mdpi.com Another major approach involves the construction of the pyrrolidine ring from acyclic starting materials, a method that offers flexibility but can present challenges in controlling stereoselectivity. mdpi.com

Emerging synthetic methodologies that could be applied to this compound include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts could enable the direct and highly enantioselective synthesis of the substituted pyrrolidine core, reducing the reliance on chiral pool starting materials.

Flow Chemistry: Continuous flow processes offer improved control over reaction parameters, enhanced safety, and the potential for streamlined scale-up, thereby making the synthesis more efficient and industrially viable. chemheterocycles.com

Biocatalysis: The use of enzymes as catalysts can provide exceptional stereoselectivity under mild reaction conditions, aligning with the principles of green chemistry. ontosight.ai

Future efforts will aim to reduce the number of synthetic steps, minimize the use of hazardous reagents and solvents, and design processes that are both economically and environmentally favorable. chemheterocycles.com

Advanced Computational Prediction and Design Strategies

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of new molecules with desired properties. For this compound, in silico methods will be instrumental in guiding the design of next-generation analogs.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach for correlating the structural features of molecules with their biological activities. nih.gov By developing linear and nonlinear QSAR models for a series of this compound derivatives, researchers can predict the inhibitory activity of novel compounds against specific targets. nih.gov These models are built by calculating a variety of molecular descriptors, including quantum chemical, topological, and electrostatic properties. nih.gov

Other key computational strategies include:

Computational StrategyApplication in Drug Design
Molecular Docking Predicts the preferred binding orientation of a molecule to a biological target, helping to understand binding mechanisms and guide structural modifications for improved affinity. researchgate.net
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time, providing insights into the stability of ligand-receptor complexes and the dynamic nature of their interactions. researchgate.net
Pharmacophore Modeling Identifies the essential three-dimensional arrangement of functional groups required for biological activity, serving as a template for designing new molecules with similar or enhanced effects. nih.gov
ADME/Tox Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties helps to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the discovery process. researchgate.net

These computational tools will allow researchers to virtually screen vast libraries of potential derivatives, prioritizing the synthesis of compounds with the highest probability of success and accelerating the discovery of new drug candidates. scispace.com

Exploration of Undiscovered Biological Targets and Pathways

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities. nih.govresearchgate.net Derivatives have been investigated as inhibitors of enzymes such as α-amylase, α-glucosidase, and matrix metalloproteinases, suggesting their potential in managing conditions like diabetes and cancer. nih.govnih.gov The unique stereochemistry and functional group arrangement of pyrrolidine compounds are crucial for their interaction with biological targets. ontosight.ai

For this compound, a key future direction will be to look beyond known targets and explore novel biological pathways. The presence of the carboxylic acid group, a common feature in many drugs, can influence properties like receptor binding and metabolic stability. drughunter.com The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a thorough exploration of three-dimensional pharmacophore space, which can be advantageous for targeting complex protein-protein interactions. nih.govresearchgate.net

Potential areas for exploration include:

Neurological Disorders: Given that many pyrrolidine-containing compounds exhibit activity in the central nervous system, investigating the potential of this compound derivatives as modulators of neuroreceptors or enzymes implicated in neurodegenerative diseases is a promising avenue. researchgate.net

Infectious Diseases: The rigid scaffold could serve as a starting point for designing inhibitors of essential enzymes in bacteria or viruses.

Inflammatory Conditions: Many inflammatory pathways are regulated by specific enzymes or receptors that could be targeted by novel pyrrolidine derivatives.

Systematic screening against diverse panels of biological targets, combined with mechanism-of-action studies, will be crucial to uncovering new therapeutic opportunities for this class of compounds.

Integration of Sustainable Chemistry Practices in Research and Development

The principles of green chemistry are increasingly being integrated into the pharmaceutical industry to minimize environmental impact. Future research and development involving this compound will undoubtedly be influenced by this paradigm shift.

The focus will be on developing synthetic processes that are not only efficient but also environmentally benign. ontosight.ai This involves several key strategies:

Use of Greener Solvents: Replacing traditional, hazardous organic solvents with more sustainable alternatives, such as bio-based solvents or water, is a primary goal. Research into solvents like N-octyl pyrrolidone has shown promise in specific applications like peptide synthesis. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Employing methods like microwave-assisted synthesis or reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. ontosight.ai

Renewable Feedstocks: Exploring the use of starting materials derived from renewable biological sources rather than petrochemicals.

Q & A

Q. What are the most reliable synthetic routes for 4-cyclohexylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Common synthetic approaches involve multi-step reactions, such as cyclization of substituted pyrrolidine precursors or coupling of cyclohexyl groups to pyrrolidine-3-carboxylic acid scaffolds. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the cyclohexyl moiety . Optimization includes:
  • Catalyst selection : Pd or Cu catalysts improve coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization yields .
  • Temperature control : Reactions often require 80–120°C for 12–24 hours .
    Table 1 : Hypothetical Synthetic Route Comparison
StepReagents/ConditionsYield (%)Reference
Cyclohexyl couplingPd(OAc)₂, DMF, 100°C68
Pyrrolidine cyclizationTFA, rt, 12h75

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclohexyl protons (δ 1.2–2.0 ppm) and carboxylic acid protons (δ 10–12 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemistry .
  • HPLC-MS : Reversed-phase HPLC (C18 column, 0.1% formic acid) with MS detection confirms purity (>95%) and molecular weight .
  • X-ray crystallography : Resolves absolute configuration when enantiomers are synthesized .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence the compound’s bioactivity?

  • Methodological Answer : The 3-carboxylic acid and 4-cyclohexyl groups create chiral centers. Enantiomers may exhibit divergent binding to targets (e.g., enzymes or receptors). To study this:
  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution .
  • Docking studies : Compare enantiomer binding affinities using software like AutoDock Vina (e.g., (3R,4S)- vs. (3S,4R)-forms) .
    Key Finding : (3R,4S)-enantiomers of similar pyrrolidine derivatives show 10-fold higher antimicrobial activity than their counterparts .

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Methodological Answer : Discrepancies in reported IC₅₀ values or mechanisms often arise from:
  • Purity variations : Impurities (e.g., unreacted starting materials) skew bioassays. Validate via HPLC and elemental analysis .
  • Assay conditions : pH, temperature, or solvent (DMSO vs. water) alter compound stability. Standardize protocols using guidelines like OECD 423 .
  • Target specificity : Screen off-target interactions via kinase profiling or proteome-wide assays .
    Case Study : A 2025 study resolved conflicting antifungal data by identifying residual Pd catalysts in impure batches as confounding factors .

Q. What computational strategies predict the compound’s physicochemical properties and drug-likeness?

  • Methodological Answer :
  • LogP calculation : Use SwissADME to estimate lipophilicity (cyclohexyl groups increase LogP, reducing solubility) .
  • pKa prediction : Tools like MarvinSuite determine carboxylic acid dissociation (pKa ~3.5), critical for bioavailability .
  • Molecular dynamics : Simulate membrane permeability (e.g., Desmond software) to optimize derivatives for CNS penetration .

Data Contradiction Analysis

Q. Why do studies report varying optimal reaction yields for similar synthetic routes?

  • Methodological Answer : Yield discrepancies stem from:
  • Catalyst loading : Pd concentrations >5 mol% may deplete reactive intermediates .
  • Oxygen sensitivity : Some cyclization steps require inert atmospheres (N₂/Ar) to prevent oxidation .
  • Scale effects : Milligram-scale reactions often underperform due to inefficient mixing vs. gram-scale .

Key Research Recommendations

  • Prioritize enantiopure synthesis to isolate bioactive conformers .
  • Use orthogonal validation (e.g., NMR + X-ray) for structural assignments .
  • Address solubility challenges via prodrug strategies (e.g., esterification of the carboxylic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.